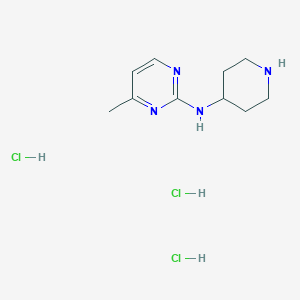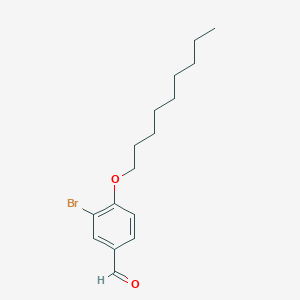![molecular formula C10H16F2O B3010147 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol CAS No. 2248289-79-2](/img/structure/B3010147.png)
2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFH, and it belongs to the class of bicyclic compounds. DFH has a unique structure that makes it an attractive target for researchers who are interested in developing new drugs, materials, and technologies.
Mecanismo De Acción
The mechanism of action of DFH is not fully understood, but it is believed to interact with various cellular targets such as enzymes and receptors. DFH has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. DFH has also been shown to interact with certain receptors in the brain, which may explain its potential use as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects
DFH has been shown to exhibit various biochemical and physiological effects, depending on the dose and duration of exposure. In animal studies, DFH has been shown to cause changes in liver function and blood chemistry at high doses. DFH has also been shown to affect the central nervous system, causing changes in behavior and motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFH has several advantages as a research tool, including its unique structure and potential applications in various fields. However, DFH also has some limitations, such as its complex synthesis and potential toxicity at high doses. Researchers must take these factors into account when designing experiments involving DFH.
Direcciones Futuras
There are several future directions for research involving DFH. In medicine, DFH could be further investigated as a treatment for cancer, inflammation, and neurodegenerative diseases. In materials science, DFH could be used as a building block for the synthesis of novel materials with unique properties. In catalysis, DFH could be further studied for its potential use in various reactions.
Conclusion
In conclusion, DFH is a chemical compound with unique properties that make it an attractive target for research in various fields. Its potential applications in medicine, materials science, and catalysis make it a promising research tool for scientists around the world. Further research is needed to fully understand the mechanism of action of DFH and its potential applications in various fields.
Métodos De Síntesis
The synthesis of DFH is a complex process that involves several steps. One of the most common methods for synthesizing DFH is through the reaction of 7,7-difluoro-1-bicyclo[4.1.0]hept-2-ene with propan-1-ol in the presence of a catalyst. This reaction results in the formation of DFH, which can be purified through various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DFH has been extensively studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, DFH has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. DFH has also been investigated for its potential use as an anti-inflammatory agent and a treatment for neurodegenerative diseases.
In materials science, DFH has been used as a building block for the synthesis of novel materials such as polymers and liquid crystals. DFH has also been studied for its potential use in catalysis, where it has shown promising results in various reactions such as hydrogenation and oxidation.
Propiedades
IUPAC Name |
2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O/c1-7(6-13)9-5-3-2-4-8(9)10(9,11)12/h7-8,13H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTJEPDJGIPFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C12CCCCC1C2(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3010065.png)

![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate](/img/structure/B3010068.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B3010069.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B3010070.png)
![5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B3010073.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3010077.png)
![1-(3-methoxypropyl)-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010079.png)

![2-methyl-6-(2-methylpropyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3010082.png)

